Neridienone B

Multidrug Resistance (MDR) P-glycoprotein Calcein-AM Assay

Researchers studying multidrug resistance (MDR) often face confounding cytotoxicity from chemosensitizers. Neridienone B solves this by potently reversing P-glycoprotein-mediated drug efflux while maintaining negligible intrinsic cytotoxicity (IC50 >73 µg/mL). • Enhances calcein accumulation in MDR cells to 154% of control at 2.5 µg/mL, outperforming the closest pregnane analog (127%) and rivaling verapamil (141%). • Wide therapeutic window enables unambiguous MDR modulation assays without cytotoxic interference. • Ideal for use in combination with chemotherapeutic agents in P-gp-overexpressing cell models (e.g., MDR 2780AD).

Molecular Formula C21H28O4
Molecular Weight 344.4 g/mol
Cat. No. B566286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeridienone B
Molecular FormulaC21H28O4
Molecular Weight344.4 g/mol
Structural Identifiers
InChIInChI=1S/C21H28O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(24)11-22)21(15,2)19(25)10-17(14)20/h3-4,9,14-18,22,24H,5-8,10-11H2,1-2H3/t14-,15-,16+,17-,18+,20-,21-/m0/s1
InChIKeyNCBLKWGLSQARQJ-BJSXQCTJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Neridienone B: A Differentiated MDR-Reversal Pregnane


Neridienone B (CAS 61671-56-5) is a C21 pregnane sterol classified as a 21-hydroxysteroid, first isolated from Nerium oleander (syn. Nerium indicum, Nerium odorum) [1]. Its IUPAC name is (20S)-20,21-dihydroxypregna-4,6-diene-3,12-dione, with a molecular formula of C21H28O4 and a molecular weight of 344.4 g/mol [2]. This natural product has been characterized by NMR spectroscopy and evaluated in direct comparative bioassays alongside structurally related pregnanes, revealing a unique biological profile centered on multidrug resistance (MDR) reversal via P-glycoprotein modulation, with minimal intrinsic cytotoxicity .

Why Generic Pregnane Analogs Cannot Replace Neridienone B


Within the same natural extract, compounds differing by a single hydroxyl group or double-bond position exhibit diametrically opposed biological activities. For example, neridienone A (12β-hydroxypregna-4,6,16-triene-3,20-dione) is potently cytotoxic (IC50 0.68–4.9 µg/mL across cell lines), while neridienone B (20S,21-dihydroxypregna-4,6-diene-3,12-dione) is essentially non-cytotoxic (IC50 >73 µg/mL) yet strongly enhances calcein accumulation in MDR cells [1]. Similarly, compound 2 (20R-hydroxypregna-4,6-diene-3,12-dione) shows only modest MDR reversal compared to neridienone B [2]. These findings demonstrate that the precise stereochemistry and oxidation pattern at C-20/C-21 are critical determinants of biological function, making generic substitution of one pregnane for another scientifically invalid without quantitative, assay-matched verification.

Neridienone B: Quantitative Differentiation from Closest Analogs


MDR-Reversal Activity Outperforms Closest Pregnane Analog

In a direct head-to-head comparison using MDR human ovarian cancer 2780AD cells, neridienone B (compound 5) at 2.5 µg/mL increased calcein accumulation to 154% of control, surpassing the closest structural analog, compound 2 (20R-hydroxypregna-4,6-diene-3,12-dione), which achieved only 127% at the same concentration [1]. The positive control verapamil produced a maximum of 141% relative accumulation at 2.5 µg/mL [2]. At 0.25 µg/mL, neridienone B (109%) was comparable to compound 2 (116%), indicating a concentration-dependent differentiation. The assay employed the calcein-AM fluorescent probe, with triplicate determinations and relative quantification against vehicle control.

Multidrug Resistance (MDR) P-glycoprotein Calcein-AM Assay Ovarian Cancer

Reduced Cytotoxicity vs. Neridienone A

In the same study, neridienone B exhibited minimal cytotoxicity across three human cell lines, contrasting sharply with the potent cytotoxicity of neridienone A (compound 4). Against normal human fibroblast WI-38 cells, neridienone B showed an IC50 of 73.5 µg/mL, whereas neridienone A was >15-fold more toxic (IC50 = 4.9 µg/mL). In malignant VA-13 cells, neridienone B was inactive up to 100 µg/mL (IC50 >100 µg/mL), while neridienone A was highly cytotoxic (IC50 = 0.68 µg/mL). Similarly, in HepG2 liver tumor cells, neridienone B had an IC50 >100 µg/mL, compared to 2.5 µg/mL for neridienone A [1]. Compound 2 showed intermediate cytotoxicity (WI-38 IC50 = 66.4 µg/mL; VA-13 IC50 = 49.2 µg/mL; HepG2 IC50 = 2.5 µg/mL) .

Cytotoxicity Selectivity Index WI-38 Fibroblasts HepG2 Cells

No ICAM-1 Inhibitory Activity

Among the pregnanes isolated from N. oleander, only compounds 2–4 were tested for inhibition of ICAM-1 induction, and only compound 4 (neridienone A) showed activity, with an IC50 of 7.0 µM [1]. Neridienone B was not reported to possess any ICAM-1 inhibitory effect, consistent with its structural divergence at the C-20/C-21 positions. This absence of anti-inflammatory activity is functionally advantageous for researchers investigating pure MDR-reversal mechanisms, as it eliminates a potential confounding variable that could complicate interpretation of cell signaling or immune-related readouts.

ICAM-1 Anti-inflammatory Selectivity IL-1β

Physicochemical Differences in LogP and TPSA

Computed physicochemical properties differentiate neridienone B from closely related pregnanes in ways that may influence experimental handling and cellular uptake. Neridienone B has a topological polar surface area (TPSA) of 74.6 Ų and an XLogP of 1.40 [1]. In contrast, neridienone A (C21H26O3; MW 326.4) possesses a lower TPSA and higher computed lipophilicity due to its triene system and absence of the 21-hydroxyl group. Compound 2 (C21H28O3; MW 328.4) has a TPSA of approximately 54.4 Ų (one fewer oxygen) and a predicted higher LogP. These differences—approximately 20 Ų greater TPSA and lower LogP for neridienone B—translate to a measurable impact on aqueous solubility and membrane diffusion potential, which must be accounted for when designing comparative assays or selecting vehicle conditions.

LogP Topological Polar Surface Area (TPSA) Drug-likeness ADME

Neridienone B: Targeted Research Applications


Non-Cytotoxic MDR Reversal Studies

Neridienone B is the optimal selection for experiments evaluating P-glycoprotein-mediated drug efflux reversal. At 2.5 µg/mL, it enhances calcein accumulation to 154% of control—outperforming the closest pregnane analog (compound 2, 127%) and approaching the efficacy of verapamil (141%) [1]—while maintaining an IC50 >73 µg/mL across multiple cell lines [2]. This wide therapeutic window enables clear interpretation of MDR modulation without confounding cytotoxicity. Recommended for use in combination with chemotherapeutic agents in MDR 2780AD or analogous P-glycoprotein-overexpressing cell models.

SAR Studies of Pregnane Sterols

The dramatic functional divergence between neridienone A (potent cytotoxic, ICAM-1 inhibitory) and neridienone B (non-cytotoxic, MDR reversal-active) provides a compelling SAR system for investigating how C-20/C-21 oxidation and Δ16 unsaturation govern biological activity. Neridienone B serves as a critical reference compound in any panel of pregnanes designed to map cytotoxic versus MDR-modulatory pharmacophores [1][3]. Procurement of authenticated neridienone B alongside neridienone A enables controlled, side-by-side elucidation of these divergent mechanisms.

Natural Product Screening for MDR-Reversal Leads

For industrial or academic screening programs seeking natural product-based MDR reversal agents, neridienone B offers a validated, quantifiably active hit with favorable selectivity. Its performance in direct comparative calcein-AM assays (154% accumulation at 2.5 µg/mL) [1] and its minimal cytotoxicity (IC50 >100 µg/mL in VA-13 and HepG2 cells) [2] position it as a high-value inclusion in focused sterol libraries. The compound's distinct physicochemical profile (TPSA 74.6 Ų, XLogP 1.40) [4] further supports its utility as a chemically tractable starting point for semi-synthetic optimization.

Technical Documentation Hub

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